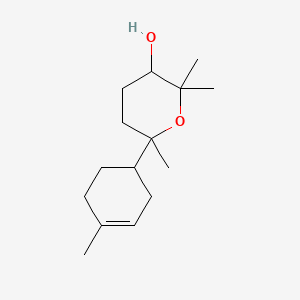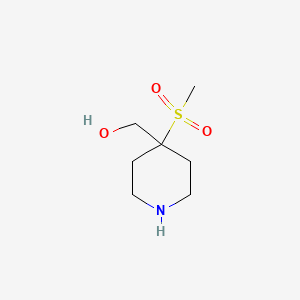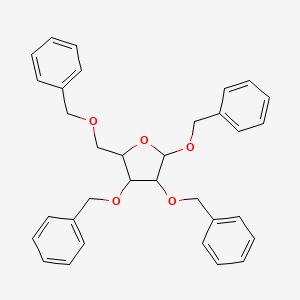
Methyl 2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defensamide is a synthetic compound known for its ability to regulate epidermal innate immunity by stimulating the production of cathelicidin antimicrobial peptides. These peptides play a crucial role in the body’s defense against microbial infections by enhancing the skin’s innate immune response .
準備方法
Defensamide is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the activation of sphingosine kinase 1 (SPHK1) to increase cellular levels of sphingosine-1-phosphate, which in turn stimulates the production of cathelicidin antimicrobial peptides . The exact industrial production methods are proprietary and may involve additional steps to ensure the purity and efficacy of the compound.
化学反応の分析
Defensamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of defensamide with modified functional groups .
科学的研究の応用
Defensamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of sphingosine kinase 1 and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating the innate immune response and enhancing the production of antimicrobial peptides.
Medicine: Explored for its potential therapeutic applications in treating skin infections, atopic dermatitis, and other inflammatory skin conditions
作用機序
Defensamide exerts its effects by activating sphingosine kinase 1, which increases cellular levels of sphingosine-1-phosphate. This signaling molecule then activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the production of cathelicidin antimicrobial peptides. These peptides enhance the skin’s innate immune response by providing a robust defense against microbial infections .
類似化合物との比較
Defensamide is unique in its ability to specifically activate sphingosine kinase 1 and stimulate the production of cathelicidin antimicrobial peptides. Similar compounds include:
Sphingosine-1-phosphate: A signaling sphingolipid with multiple biological functions, including the stimulation of antimicrobial peptide production.
Ceramides: Lipid molecules that play a role in maintaining the skin’s barrier function and modulating immune responses.
Sphingomyelin: A type of sphingolipid found in cell membranes, involved in cellular signaling and structural integrity.
Defensamide stands out due to its targeted activation of sphingosine kinase 1 and its potent effects on the innate immune response, making it a valuable compound for both research and therapeutic applications.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
methyl 2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19) |
InChIキー |
GBTVWZMJUZJPBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone](/img/structure/B13394219.png)
![5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one](/img/structure/B13394224.png)

![4-[3-Hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol](/img/structure/B13394231.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)
![(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B13394236.png)
![[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13394237.png)


